molecular formula C22H18ClNO2 B15210393 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-64-9

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole

Cat. No.: B15210393
CAS No.: 89249-64-9
M. Wt: 363.8 g/mol
InChI Key: OYHIWURFRHHWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chlorophenoxy group, and a dihydroisoxazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting with the preparation of the benzhydryl and chlorophenoxy precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the dihydroisoxazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles under suitable conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:

    3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Similar structure but with a methyl group instead of a chlorine atom.

    3-Benzhydryl-5-(4-fluorophenoxy)-4,5-dihydroisoxazole: Contains a fluorine atom instead of chlorine.

    3-Benzhydryl-5-(4-bromophenoxy)-4,5-dihydroisoxazole: Features a bromine atom in place of chlorine.

Properties

CAS No.

89249-64-9

Molecular Formula

C22H18ClNO2

Molecular Weight

363.8 g/mol

IUPAC Name

3-benzhydryl-5-(4-chlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H18ClNO2/c23-18-11-13-19(14-12-18)25-21-15-20(24-26-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2

InChI Key

OYHIWURFRHHWEV-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.